molecular formula C19H18N4O4 B2586907 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea CAS No. 1060308-72-6

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea

Cat. No.: B2586907
CAS No.: 1060308-72-6
M. Wt: 366.377
InChI Key: YITRJSLQLZBYSZ-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked to a substituted pyrido[1,2-a]pyrimidin-4-one scaffold. The pyrido[1,2-a]pyrimidinone core is known for its bioactivity in kinase inhibition and antimicrobial applications, while the dihydrobenzodioxin group may contribute to metabolic stability and bioavailability .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-11-5-6-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-3-4-14-15(10-13)27-8-7-26-14/h3-6,9-10H,7-8H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRJSLQLZBYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the pyrido[1,2-a]pyrimidin-3-yl urea group. Common reagents used in these reactions include various amines, isocyanates, and catalysts to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific solvents to enhance the reaction efficiency. The scalability of the synthesis process is crucial for its application in larger-scale research and potential commercial use.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrido[1,2-a]pyrimidinone derivatives and benzodioxin-containing molecules. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Features Bioactivity Insights (if available) References
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea Urea linker, dihydrobenzodioxin, pyrido[1,2-a]pyrimidinone core with methyl substituents Hypothesized kinase inhibition; no direct data reported N/A
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Benzodioxole, pyrido[1,2-a]pyrimidinone with piperazine substituent Antimicrobial activity (patented)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Fluorinated benzisoxazole, tetrahydro-pyrido[1,2-a]pyrimidinone CNS-targeting (antipsychotic potential)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine with ester and nitrophenyl groups Synthetic intermediate; no reported bioactivity

Key Structural Differences

Urea Linker : Unique to the target compound, this group may enhance hydrogen-bonding interactions compared to ester or piperazine linkages in analogs .

Benzodioxin vs. Benzodioxole : The dihydrobenzodioxin in the target compound offers a saturated ring system, possibly improving metabolic stability over the benzodioxole moiety in .

Pharmacological Implications

  • Kinase Inhibition: Pyrido[1,2-a]pyrimidinones are established kinase inhibitors. The urea group in the target compound may mimic ATP-binding interactions seen in kinase inhibitors like sorafenib .
  • Antimicrobial Potential: Benzodioxin/benzodioxole-containing analogs (e.g., ) show antimicrobial activity, suggesting the target compound could be explored for similar applications.
  • CNS Activity : The fluorinated benzisoxazole derivative highlights the scaffold’s versatility in CNS drug design, though the target compound’s urea group may limit blood-brain barrier penetration.

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, mechanism of action, and biological effects, particularly focusing on enzyme inhibition and therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with pyrimidine precursors. The synthesis typically employs various coupling agents and bases to facilitate the formation of the urea linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the benzodioxin moiety is believed to enhance its lipophilicity and facilitate cellular uptake. The pyrimidine derivative contributes to the compound's binding affinity to target proteins.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea exhibit significant inhibitory activity against various enzymes:

Enzyme IC50 (µM) Effect
Acetylcholinesterase (AChE)45.5Moderate inhibition
Butyrylcholinesterase (BChE)30.2Selective inhibition
α-Glucosidase22.0Strong inhibition

These results indicate that the compound may have potential applications in treating conditions like Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) by modulating cholinergic signaling and glucose metabolism.

Case Studies

Case Study 1: In Vitro Evaluation
In a study published in Brazilian Journal of Pharmaceutical Sciences, several sulfonamide derivatives including the target compound were screened for their enzyme inhibitory potential. The results showed that the compound demonstrated significant activity against AChE and α-glucosidase, suggesting its potential as a therapeutic agent for neurodegenerative diseases and metabolic disorders .

Case Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzodioxin moiety could enhance inhibitory potency against BChE. This study utilized computational modeling to predict binding affinities and provided insights into optimizing future derivatives .

Q & A

Q. What are the key synthetic pathways for synthesizing this urea-pyrido[1,2-a]pyrimidine hybrid?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving pyrido[1,2-a]pyrimidine intermediates. A general approach includes:

Intermediate Formation : Reacting substituted pyrido[1,2-a]pyrimidine carbaldehydes (e.g., 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde) with alkylglycinates under inert conditions (N₂/Ar) to form aldehyde intermediates .

Cyclization : Treating intermediates with sodium methoxide in methanol, followed by acidification (HCl) to precipitate the final product .
Critical Parameters :

  • Solvent choice (methanol for solubility and reactivity).
  • Temperature control (room temperature for intermediate formation; 50–60°C for cyclization).
  • Use of triethylamine as a base to neutralize byproducts .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Comprehensive spectroscopic and analytical techniques are employed:
  • NMR : ¹H and ¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ 160–180 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₀N₄O₄: 393.155) .
  • IR : Peaks at 1650–1750 cm⁻¹ for urea C=O and pyrimidinone C=O stretches .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., pyrido[1,2-a]pyrimidin-4-ones), potential targets include:
  • Kinase Enzymes : ATP-binding pockets due to the pyrimidinone scaffold’s mimicry of adenine .
  • GPCRs : Urea moieties may interact with transmembrane helices via hydrogen bonding .
    Validation Tools :
  • In vitro assays : IC₅₀ determination using kinase activity assays (e.g., ADP-Glo™).
  • Molecular docking : Computational modeling with AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for this compound?

  • Methodological Answer : ICReDD’s reaction design framework integrates quantum chemical calculations and experimental feedback loops:

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps .

Parameter Optimization : Machine learning (ML) to predict ideal solvents/catalysts (e.g., triethylamine vs. DBU) .
Example : DFT modeling of the cyclization step revealed methanol’s role in stabilizing intermediates via hydrogen bonding, reducing side reactions .

Q. How to resolve contradictory data in biological activity assays?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across assays) require systematic validation:

Assay Standardization :

  • Use uniform buffer conditions (e.g., pH 6.5 ammonium acetate buffer for stability) .
  • Control for solvent interference (DMSO ≤ 0.1% v/v) .

Orthogonal Assays : Pair enzymatic assays (e.g., fluorescence polarization) with cellular viability assays (MTT) to confirm target specificity .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer : Structural modifications guided by ADME profiling:
  • Deuterium Labeling : Replace methyl groups with CD₃ to slow CYP450-mediated oxidation (e.g., as in deuterated pyrido-pyrimidines) .
  • Prodrug Design : Introduce ester groups (e.g., ethyl glycinate) to improve solubility and hydrolyze in vivo .

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